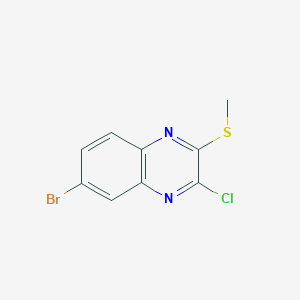

![molecular formula C20H11Cl2NO2 B2763693 6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione CAS No. 524032-24-4](/img/structure/B2763693.png)

6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

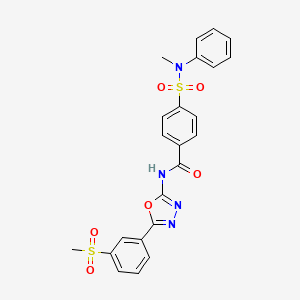

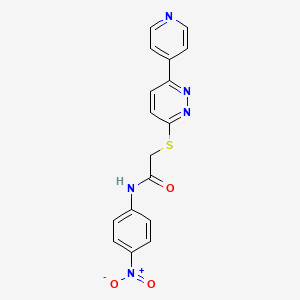

6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione, also known as clozapine, is a medication used to treat schizophrenia. It was first synthesized in the 1960s and has since become an important drug for the treatment of schizophrenia.

Mécanisme D'action

Target of Action

It is structurally similar to oxcarbazepine , an antiepileptic drug. Oxcarbazepine primarily targets voltage-dependent sodium channels in the brain .

Mode of Action

This interaction inhibits abnormal electrical activity in the brain, reducing the incidence of seizures .

Biochemical Pathways

Oxcarbazepine, a structurally similar compound, exerts its antiepileptic activity by blocking voltage-dependent sodium channels, which disrupts the propagation of seizure activity in the brain .

Pharmacokinetics

Oxcarbazepine is rapidly reduced by cytosolic enzymes in the liver to its active metabolite, mhd . This step is mediated by cytosolic arylketone reductases. MHD is eliminated by conjugation with glucuronic acid .

Result of Action

Oxcarbazepine reduces the incidence of seizures by inhibiting abnormal electrical activity in the brain .

Avantages Et Limitations Des Expériences En Laboratoire

Clozapine has a number of advantages and limitations for lab experiments. One advantage is its well-established synthesis method, which allows for large-scale production. It is also a well-studied drug, with a large body of research supporting its effectiveness in the treatment of schizophrenia. One limitation is its potential for side effects, which can make it difficult to use in certain experiments. It is also a controlled substance, which can make it difficult to obtain for research purposes.

Orientations Futures

There are a number of future directions for the study of 6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione. One area of research is the development of new antipsychotic medications that are more effective and have fewer side effects than 6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione. Another area of research is the identification of biomarkers that can be used to predict which patients will respond best to 6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione. There is also ongoing research into the mechanism of action of 6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione, with the goal of developing new drugs that target the same pathways in the brain. Finally, there is a need for more research into the long-term effects of 6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione, particularly in terms of its cardiovascular and metabolic effects.

Méthodes De Synthèse

Clozapine is synthesized from 8-chloro-11H-dibenzo[b,e][1,4]diazepine-6,12(11H)-dione. The synthesis involves the reaction of 8-chloro-11H-dibenzo[b,e][1,4]diazepine-6,12(11H)-dione with 2,3-dichlorophenylamine in the presence of a reducing agent. The reaction yields 6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione as a white crystalline solid. The synthesis method of 6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione is well-established and has been optimized for large-scale production.

Applications De Recherche Scientifique

Clozapine has been extensively studied for its use in the treatment of schizophrenia. It is considered a second-generation antipsychotic drug and is used when other antipsychotic medications have failed to produce the desired results. Clozapine has been shown to be effective in reducing the symptoms of schizophrenia, including hallucinations, delusions, and disordered thinking. It has also been studied for its use in the treatment of other psychiatric disorders, such as bipolar disorder and depression. Clozapine has been found to be effective in reducing suicidal behavior in patients with schizophrenia.

Propriétés

IUPAC Name |

6-(2,3-dichlorophenyl)benzo[d][2]benzazepine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11Cl2NO2/c21-16-10-5-11-17(18(16)22)23-19(24)14-8-3-1-6-12(14)13-7-2-4-9-15(13)20(23)25/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBXHSSTVHLVKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=C(C(=CC=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-[2-(Trifluoromethyl)phenyl]sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2763614.png)

![tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate oxalate(2:1)](/img/no-structure.png)

![6-(1,3-benzodioxol-5-yl)-2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B2763630.png)